molecular formula C30H23F6PS3 B12775670 Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-) CAS No. 101200-55-9

Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)

Cat. No.: B12775670
CAS No.: 101200-55-9
M. Wt: 624.7 g/mol
InChI Key: AMCUJGJDLVCBSS-UHFFFAOYSA-N
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Description

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is a complex organic compound known for its role as a photoinitiator in cationic polymerization processes. This compound is particularly valued for its ability to initiate polymerization under UV light, making it useful in various industrial applications, including coatings, adhesives, and inks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylsulfonium hexafluorophosphate
  • Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate
  • Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate

Uniqueness

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Compared to similar compounds, it offers better solubility and reactivity, making it more suitable for a wider range of applications .

Properties

CAS No.

101200-55-9

Molecular Formula

C30H23F6PS3

Molecular Weight

624.7 g/mol

IUPAC Name

diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate

InChI

InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1

InChI Key

AMCUJGJDLVCBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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